REACTION_CXSMILES
|
Cl[C:2]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=2[F:15])[C:6](=[O:16])[N:5]([CH:17]2[CH2:19][CH2:18]2)[C:4](=[O:20])[CH:3]=1.[CH3:21][NH2:22]>CO>[CH:17]1([N:5]2[C:4](=[O:20])[CH:3]=[C:2]([NH:22][CH3:21])[N:7]([C:8]3[CH:13]=[CH:12][C:11]([I:14])=[CH:10][C:9]=3[F:15])[C:6]2=[O:16])[CH2:19][CH2:18]1
|
Name
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6-chloro-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione
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Quantity
|
62.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(N(C(N1C1=C(C=C(C=C1)I)F)=O)C1CC1)=O
|
Name
|
6-chloro-1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(N(C(N1C1=C(C=C(C=C1)I)F)=O)C1CC1)=O
|
Name
|
|
Quantity
|
189 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
126 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with chloroform (200 ml) and water (200 ml)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Anhydrous magnesium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)N1C(N(C(=CC1=O)NC)C1=C(C=C(C=C1)I)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.55 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |